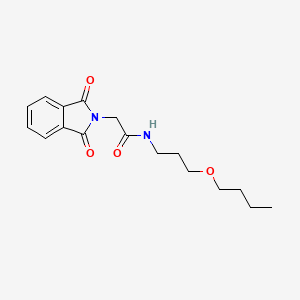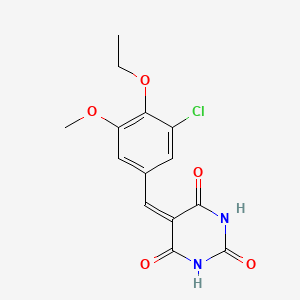
4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol, also known as BCP, is a chemical compound that belongs to the class of piperidinols. It is a synthetic compound that has been extensively studied for its potential applications in various fields of research. BCP has been found to exhibit a range of pharmacological properties, making it a valuable compound for scientific research.
作用機序
The mechanism of action of 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol is not fully understood. However, it is believed to work by modulating the activity of certain receptors in the body, such as the mu-opioid receptor. 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and physiological effects:
4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol has been found to exhibit a range of biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory effects, making it a potential treatment for pain and inflammation. 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol has also been found to have anti-tumor effects, making it a potential treatment for cancer. Additionally, 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol has been found to have neuroprotective effects, making it a potential treatment for neurological disorders.
実験室実験の利点と制限
4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol is also a relatively stable compound, which makes it easier to handle and store. However, 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol also has some limitations for use in lab experiments. It is a relatively new compound, which means that there is still much to be learned about its properties and potential applications. Additionally, 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol can be expensive to synthesize, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol. One area of research could focus on the potential applications of 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on the potential applications of 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol in the treatment of cancer. Additionally, further research could be conducted to better understand the mechanism of action of 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol and its potential applications in other areas of research.
合成法
4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol can be synthesized using a variety of methods, including the reduction of 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidone with sodium borohydride. The compound can also be synthesized using other methods, such as the reaction of 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidone with various reducing agents.
科学的研究の応用
4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol has been studied extensively for its potential applications in various fields of research. It has been found to exhibit a range of pharmacological properties, including analgesic, anti-inflammatory, and anti-tumor effects. 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClNO/c19-16-6-4-15(5-7-16)18(22)8-10-21(11-9-18)13-14-2-1-3-17(20)12-14/h1-7,12,22H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHRUSKVYCZZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5108087.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-hydroxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)

![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5108118.png)



![4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5108138.png)
![N-[3-{[4-(aminosulfonyl)phenyl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5108151.png)
![2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5108161.png)
![isobutyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5108179.png)
![1-cyclohexyl-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5108192.png)